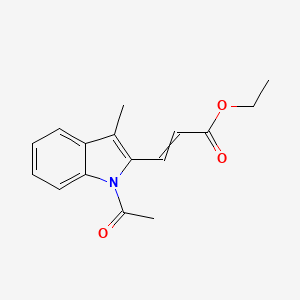
3-Methyl-1-propylcyclopent-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1-propylcyclopent-1-ene is an organic compound belonging to the class of cycloalkenes. Cycloalkenes are cyclic hydrocarbons with one or more double bonds within the ring structure. This particular compound features a cyclopentene ring with a methyl group and a propyl group as substituents. The molecular formula for this compound is C9H16.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-propylcyclopent-1-ene can be achieved through various organic reactions. One common method involves the alkylation of cyclopentene. The process typically includes:
Starting Material: Cyclopentene.
Reagents: Methyl iodide and propyl bromide.
Catalyst: A strong base such as potassium tert-butoxide.
Reaction Conditions: The reaction is carried out under an inert atmosphere, typically nitrogen, at a temperature range of 50-70°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the catalytic hydrogenation of a precursor compound, followed by selective dehydrogenation to introduce the desired double bond. The use of metal catalysts such as palladium or platinum is common in these processes.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-1-propylcyclopent-1-ene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Hydrogenation can convert the double bond into a single bond, yielding a saturated cyclopentane derivative.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, replacing hydrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst.
Substitution: Halogens like chlorine (Cl2) or bromine (Br2) in the presence of light or a radical initiator.
Major Products Formed
Oxidation: 3-Methyl-1-propylcyclopentanone, 3-Methyl-1-propylcyclopentanol.
Reduction: 3-Methyl-1-propylcyclopentane.
Substitution: this compound derivatives with halogen substituents.
Aplicaciones Científicas De Investigación
3-Methyl-1-propylcyclopent-1-ene has various applications in scientific research:
Chemistry: Used as a model compound to study the reactivity and stability of cycloalkenes.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Methyl-1-propylcyclopent-1-ene involves its interaction with molecular targets such as enzymes and receptors. The compound’s double bond allows it to participate in various chemical reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic or toxic effects.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentene: The parent compound with no substituents.
3-Methylcyclopentene: A similar compound with only a methyl group as a substituent.
1-Propylcyclopentene: A similar compound with only a propyl group as a substituent.
Uniqueness
3-Methyl-1-propylcyclopent-1-ene is unique due to the presence of both a methyl and a propyl group on the cyclopentene ring
Propiedades
Número CAS |
87712-65-0 |
|---|---|
Fórmula molecular |
C9H16 |
Peso molecular |
124.22 g/mol |
Nombre IUPAC |
3-methyl-1-propylcyclopentene |
InChI |
InChI=1S/C9H16/c1-3-4-9-6-5-8(2)7-9/h7-8H,3-6H2,1-2H3 |
Clave InChI |
UWHOAWCEEHOASE-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC(CC1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


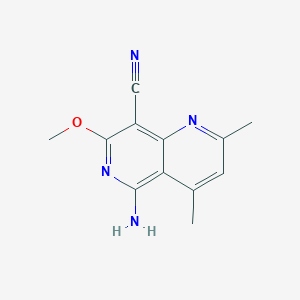
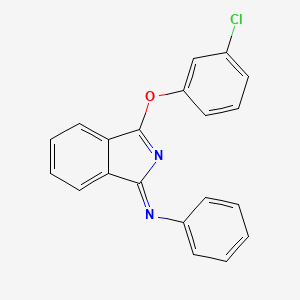
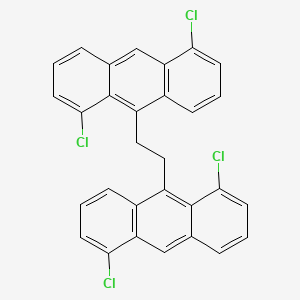
![6-Chloro-1,3-dimethylcyclohepta[c]pyrrole;hydrochloride](/img/structure/B14397053.png)
![1-Aza-5-phosphabicyclo[3.3.1]nonane](/img/structure/B14397063.png)
![3-methyl-N-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B14397065.png)

![N-[5-(6-Oxo-3-phenylpyridazin-1(6H)-yl)pentyl]-N'-propan-2-ylurea](/img/structure/B14397086.png)
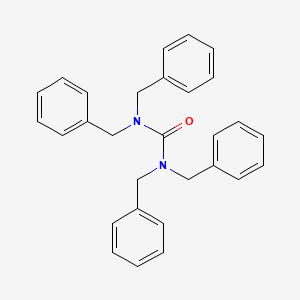
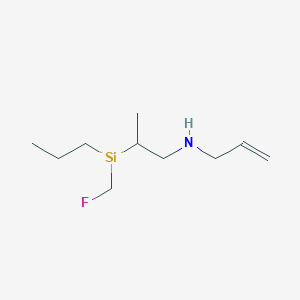

![4-Methylidenespiro[4.11]hexadecan-1-one](/img/structure/B14397112.png)
![Ethyl 3-[(2,4-dinitrophenyl)disulfanyl]propanoate](/img/structure/B14397118.png)
